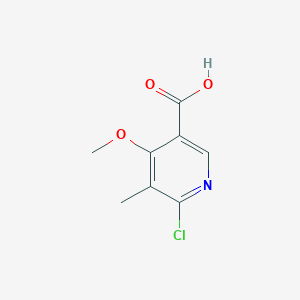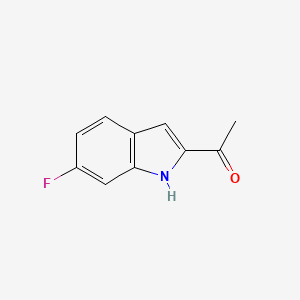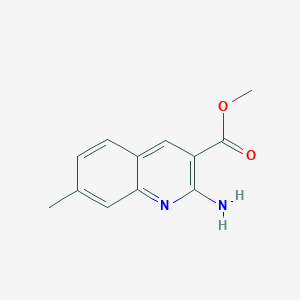
Methyl 2-amino-7-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-7-methylquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their medicinal properties . This compound, in particular, has a unique structure that makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of Methyl 2-amino-7-methylquinoline-3-carboxylate typically involves the reaction of 2-amino-7-methylquinoline with methyl chloroformate under basic conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base like triethylamine to facilitate the formation of the ester bond. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Análisis De Reacciones Químicas
Methyl 2-amino-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Methyl 2-amino-7-methylquinoline-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Methyl 2-amino-7-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-3-carboxylic acid: This compound lacks the methyl and amino groups, making it less versatile in terms of chemical reactivity and biological activity.
2-Aminoquinoline: While it shares the amino group, it lacks the carboxylate ester, which limits its applications in esterification reactions.
7-Methylquinoline: This compound has the methyl group but lacks the amino and carboxylate groups, reducing its potential for biological interactions.
This compound stands out due to its unique combination of functional groups, which enhances its chemical reactivity and broadens its range of applications in scientific research.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
methyl 2-amino-7-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-8-6-9(12(15)16-2)11(13)14-10(8)5-7/h3-6H,1-2H3,(H2,13,14) |
Clave InChI |
KQFKWMZHHSPDAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)

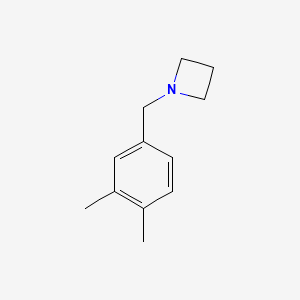
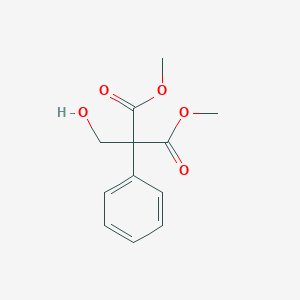
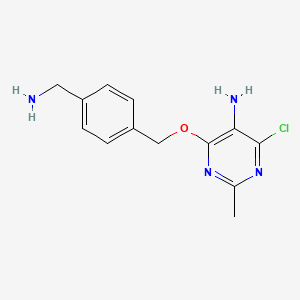
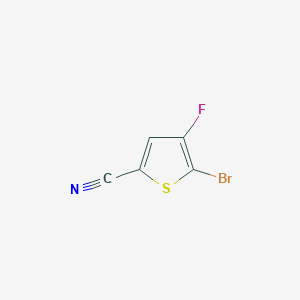
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
